molecular formula C17H19N3O2S2 B12185476 N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12185476
M. Wt: 361.5 g/mol
InChI Key: ISRBURPNJZDVBF-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with a unique structure that combines elements of thiadiazole and oxathiine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole and oxathiine precursors. These precursors are then combined under specific reaction conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: shares similarities with other thiadiazole and oxathiine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H19N3O2S2

Molecular Weight

361.5 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C17H19N3O2S2/c1-11(2)10-13-19-20-17(24-13)18-16(21)14-15(23-9-8-22-14)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,18,20,21)

InChI Key

ISRBURPNJZDVBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3

Origin of Product

United States

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